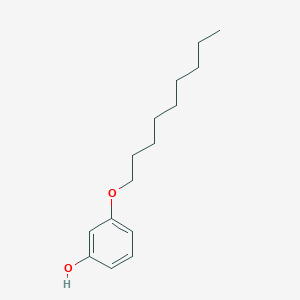![molecular formula C16H30N3OP B14400697 N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide CAS No. 87981-18-8](/img/structure/B14400697.png)
N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide is a chemical compound with the molecular formula C14H25N2OP. It is known for its unique structure, which includes a phosphonic diamide group attached to an ethylamino-substituted phenyl ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide typically involves the reaction of N,N,N’,N’-tetraethylphosphorodiamidic chloride with 4-(ethylamino)aniline. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high yields of N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phenylphosphonic diamides .
Scientific Research Applications
N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-P-phenylenediamine
- N,N,N’,N’-Tetraethyl-P-phenylphosphonic diamide
Uniqueness
N,N,N’,N’-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethylamino and phosphonic diamide groups. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
87981-18-8 |
|---|---|
Molecular Formula |
C16H30N3OP |
Molecular Weight |
311.40 g/mol |
IUPAC Name |
4-[bis(diethylamino)phosphoryl]-N-ethylaniline |
InChI |
InChI=1S/C16H30N3OP/c1-6-17-15-11-13-16(14-12-15)21(20,18(7-2)8-3)19(9-4)10-5/h11-14,17H,6-10H2,1-5H3 |
InChI Key |
AAUKKMKOXVLTHX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)P(=O)(N(CC)CC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



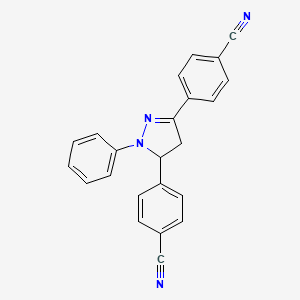
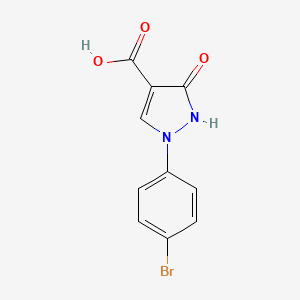


diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
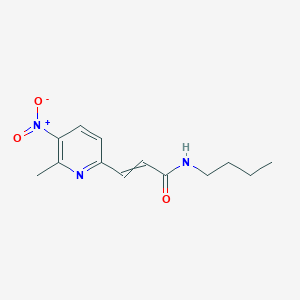
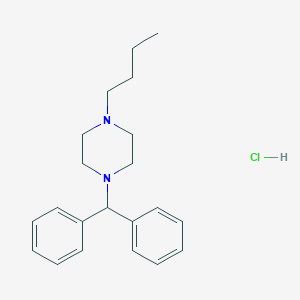
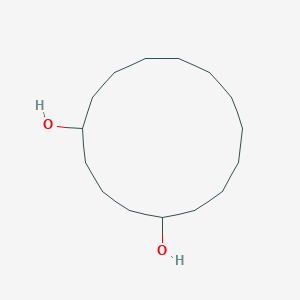
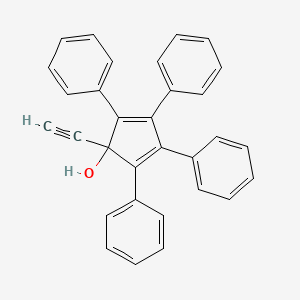

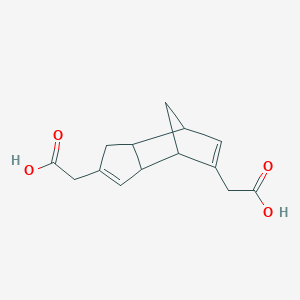
![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
